molecular formula C13H13F3O3 B8067259 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid

Cat. No.: B8067259
M. Wt: 274.23 g/mol
InChI Key: LBPBHMJPWGABOD-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid is a cyclopentane-based carboxylic acid derivative featuring a trifluoromethoxy-substituted phenyl ring. This compound is structurally related to several analogs with variations in the aryl substituent or the cycloalkane ring, which are critical for understanding its physicochemical and pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)19-10-5-3-9(4-6-10)12(11(17)18)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBHMJPWGABOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Fatty Acid Synthase Inhibition :
    • 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic acid has been investigated as a potential inhibitor of fatty acid synthase (FAS), an enzyme critical for lipogenesis. Inhibition of FAS may have therapeutic implications for obesity and metabolic disorders .
    • Case Study : Research indicates that FAS inhibitors can reduce food intake by affecting neuropeptides in the hypothalamus, potentially aiding in weight management strategies .
  • CXCR2 Inhibition :
    • The compound has also been studied for its role as a chemokine receptor (CXCR2) inhibitor, which is relevant in treating inflammatory diseases such as Crohn’s disease and multiple sclerosis. CXCR2 plays a significant role in mediating inflammation .
    • Case Study : A patent describes the synthesis of derivatives that include this compound, highlighting its utility in developing new anti-inflammatory drugs .

Agrochemical Applications

  • Pesticide Development :
    • The trifluoromethoxy group enhances the biological activity of compounds, making them suitable candidates for developing new agrochemicals. This modification can improve the efficacy of pesticides against various agricultural pests.
    • Data Table :
CompoundActivityApplication
This compoundInsecticidalCrop protection
Trifluoromethoxy derivativesHerbicidalWeed management

Material Science Applications

  • Polymer Synthesis :
    • The compound serves as a building block in synthesizing polymers with enhanced thermal and chemical stability due to the presence of fluorinated groups.
    • Data Table :
Polymer TypePropertiesPotential Use
Fluorinated PolymersHigh thermal stabilityCoatings, seals
Copolymers with cyclopentane unitsEnhanced mechanical strengthStructural materials

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
  • Structure : Cyclobutane ring with a 4-chlorophenyl group.
  • Key Differences :
    • Smaller cyclobutane ring (increased ring strain) vs. cyclopentane.
    • Chloro (-Cl) substituent is less lipophilic than trifluoromethoxy (-OCF₃) but retains electron-withdrawing properties.
    • Melting Point : 80–82°C .
1-Phenyl-1-cyclopentanecarboxylic Acid (Carbetapentane Impurity A)
  • Structure : Cyclopentane ring with a simple phenyl group.
  • Key Differences :
    • Lacks the electron-withdrawing -OCF₃ group, resulting in lower acidity (pKa) and higher basicity.
    • Molecular Weight : 190.24 g/mol .
  • Implications : The absence of -OCF₃ reduces lipophilicity, which may alter membrane permeability compared to the trifluoromethoxy analog.
1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic Acid
  • Structure : Cyclopentane ring with a di-substituted chloro-fluoro phenyl group.
  • Implications : Steric effects may reduce binding affinity to enzymes or receptors compared to the para-substituted trifluoromethoxy analog.

Analogues with Modified Cycloalkane Rings

1-(Trifluoromethyl)cyclobutanecarboxylic Acid
  • Structure : Cyclobutane ring with a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • Smaller cyclobutane ring vs. cyclopentane.
    • -CF₃ substituent (similar lipophilicity to -OCF₃ but different electronic effects).
    • Similarity Score : 0.78 .
  • Implications : The cyclobutane ring’s strain may enhance reactivity, while -CF₃ could increase metabolic stability compared to -OCF₃.
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
  • Structure : Cyclohexane ring with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group.
  • Key Differences :
    • Larger cyclohexane ring (reduced strain, increased stability).
    • Hydroxyl group introduces hydrogen-bonding capacity.
    • Similarity Score : 0.95 .
  • Implications : The hydroxyl group enhances water solubility, while the -CF₃ group maintains lipophilicity, creating a balance for pharmacokinetic optimization.
Acidity and Solubility
  • The -OCF₃ group in 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid increases the acidity of the carboxylic acid (lower pKa) compared to phenyl or chloro analogs, improving water solubility at physiological pH.
  • Cyclopentane-based compounds generally exhibit moderate lipophilicity, whereas cyclohexane derivatives (e.g., 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid) may have higher solubility due to hydroxyl groups .

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic acid, with the CAS number 1260787-73-2, is a compound that has garnered interest due to its potential biological activities. The chemical structure includes a cyclopentane ring and a trifluoromethoxy-substituted phenyl group, which contribute to its unique properties and interactions within biological systems.

  • Molecular Formula : C13H13F3O3
  • Molecular Weight : 274.24 g/mol
  • Purity : ≥95% .

The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structures have shown promising pharmacological effects. The trifluoromethoxy group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.

Pharmacological Effects

Study on Related Compounds

A study published in ACS Chemical Biology investigated a series of compounds structurally similar to this compound. These compounds were evaluated for their effects on cognitive performance in animal models. The results indicated significant improvements in memory tasks when these compounds were administered, suggesting potential applications in treating cognitive disorders .

Toxicological Profiling

The ToxCast database has profiled numerous chemicals, including those structurally related to this compound. The profiling revealed that many such compounds exhibit low toxicity levels while maintaining biological activity, making them suitable candidates for further development .

Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Trifluoromethoxy phenyl derivativeAnti-inflammatory
Cyclopentane-based phosphodiesterase inhibitorCognitive enhancement
General trifluoromethylated compoundsAntioxidant properties

Toxicity Profile Comparison

Compound NameToxicity LevelReference
This compoundLow
Similar trifluoromethylated derivativesVaries (generally low)

Preparation Methods

Malonic Ester Synthesis

The malonic ester synthesis, a classic method for cyclopentane derivatives, has been adapted for aryl-substituted cyclopentanecarboxylic acids. As demonstrated in the preparation of cyclopentanecarboxylic acid derivatives, diethyl malonate undergoes double alkylation with 1,4-dibromobutane in the presence of sodium ethoxide. For the target compound, this method is modified by introducing a 4-(trifluoromethoxy)benzyl group during the alkylation step:

  • Alkylation of Diethyl Malonate :

    • Diethyl malonate is treated with sodium ethoxide to generate the enolate.

    • Reaction with 4-(trifluoromethoxy)benzyl bromide introduces the aryl group at one α-position of the malonate.

    • Subsequent alkylation with 1,4-dibromobutane forms the cyclopentane ring via intramolecular cyclization.

  • Hydrolysis and Decarboxylation :

    • The diester intermediate is hydrolyzed under basic conditions (e.g., NaOH) to yield a dicarboxylic acid.

    • Thermal decarboxylation removes one carboxylic acid group, yielding the monocarboxylic acid.

Key Data :

StepReagents/ConditionsYield (Reported for Analogues)
AlkylationNaOEt, 1,4-dibromobutane, EtOH, 80°C60–75%
Hydrolysis6M NaOH, reflux85–90%
DecarboxylationHCl, Δ70–80%

Alternative Cyclization Strategies

Friedel-Crafts Alkylation

While less common due to the electron-withdrawing nature of the trifluoromethoxy group, Friedel-Crafts alkylation has been explored for similar systems. A cyclopentanecarbonyl chloride intermediate can react with 4-(trifluoromethoxy)benzene in the presence of Lewis acids (e.g., AlCl₃). However, this method is limited by the deactivating effect of the trifluoromethoxy group, which reduces electrophilic aromatic substitution reactivity.

Transition Metal-Catalyzed Cyclization

Recent advances in metallaphotoredox catalysis enable decarboxylative cross-coupling reactions. For example, Fe/Ni-catalyzed systems (as described in) decarboxylate carboxylic acids to generate radicals, which couple with aryl halides. Applied to the target compound, this method could theoretically couple cyclopentanecarboxylic acid with 4-(trifluoromethoxy)iodobenzene. However, this approach remains speculative for this specific substrate.

Functionalization of the Aromatic Ring

Late-Stage Trifluoromethoxylation

Introducing the trifluoromethoxy group post-cyclization offers flexibility:

  • Starting with 4-Hydroxyphenyl Precursors :

    • 4-Hydroxyphenylcyclopentanecarboxylic acid is treated with trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃).

    • This SNAr reaction proceeds efficiently due to the electron-withdrawing nature of the hydroxyl group.

  • Diazonium Salt Chemistry :

    • A diazonium salt derived from 4-aminophenylcyclopentanecarboxylic acid reacts with a trifluoromethylating agent (e.g., CF₃Cu).

Comparative Efficiency :

MethodAdvantagesChallenges
SNAr with CF₃OTfHigh regioselectivityRequires anhydrous conditions
Diazonium Salt RouteCompatible with aqueous mediaRisk of side reactions

Optimization of Reaction Conditions

Ligand and Catalyst Screening

In Ni/Fe-catalyzed cross-coupling (as in), ligand choice critically impacts yield. For example:

  • 4-(tert-Butyl)-2-(N-cyanocarboxamidine)pyridine (4-PyCam tBuCN) achieves 86% yield in decarboxylative couplings.

  • 4,4′-Di-tert-butylbipyridine (dtbpy) offers lower efficiency (37%) but better synthetic accessibility.

Solvent and Additive Effects

  • Polar Aprotic Solvents : 1,4-Dioxane and acetonitrile enhance reaction rates in decarboxylative couplings.

  • Additives : Tetrabutylammonium iodide (TBAI) suppresses side reactions (e.g., hydrodehalogenation) by stabilizing ionic intermediates.

Comparative Analysis of Synthetic Routes

MethodYield RangeScalabilityFunctional Group Tolerance
Malonic Ester Synthesis60–80%HighModerate
Friedel-Crafts10–30%LowPoor
Metallaphotoredox50–70%ModerateHigh

Q & A

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogs (e.g., ¹⁴C-tagged). Toxicity screens include Ames tests for mutagenicity and CYP450 inhibition assays to predict drug-drug interactions .

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